1'-Methylascorbigen

描述

属性

CAS 编号 |

92557-61-4 |

|---|---|

分子式 |

C16H17NO6 |

分子量 |

319.31 g/mol |

IUPAC 名称 |

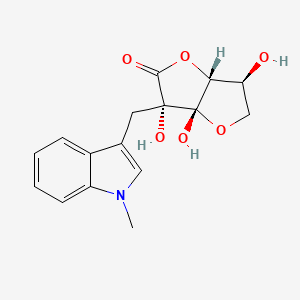

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-[(1-methylindol-3-yl)methyl]-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C16H17NO6/c1-17-7-9(10-4-2-3-5-11(10)17)6-15(20)14(19)23-13-12(18)8-22-16(13,15)21/h2-5,7,12-13,18,20-21H,6,8H2,1H3/t12-,13+,15+,16-/m0/s1 |

InChI 键 |

WRSYKCVZVFLXJL-XNISGKROSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O |

手性 SMILES |

CN1C=C(C2=CC=CC=C21)C[C@]3(C(=O)O[C@H]4[C@@]3(OC[C@@H]4O)O)O |

规范 SMILES |

CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O |

同义词 |

1'-methylascorbigen |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1'-methylascorbigen and its analogs:

Key Insights:

- Role of the N-Methyl Group : The N-methyl group in this compound is critical for its bioactivity. In plants, this group releases formaldehyde under stress, which generates reactive oxygen species (e.g., singlet oxygen, ozone) to combat pathogens .

- Ethyl vs. Methyl Substitution: 1'-Ethylascorbigen exhibits delayed immunomodulatory effects compared to the methyl analog, suggesting alkyl chain length impacts metabolic processing .

- Structural-Activity Relationship: Non-indole derivatives like 1-O-methylascorbic acid lack disease resistance properties, highlighting the importance of the indole moiety in mediating immune responses .

Plant Disease Resistance

Pretreatment of bean plants with this compound (10–50 µg/mL) induced systemic resistance against Uromyces phaseoli (bean rust), with protection efficacy reaching 80–90% when applied 24–48 hours before inoculation .

Mammalian Immunomodulation

In murine studies, a single dose of 50 mg/kg this compound elevated prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) levels by 550% and 460%, respectively, within 24 hours. These metabolites remained elevated for 10 days, correlating with enhanced antitumor activity .

Analytical Differentiation

Planar chromatography (chloroform:methanol, 9:1) and MALDI-MS are effective in distinguishing this compound from ascorbigen due to differences in retention behavior and mass spectra .

准备方法

Core Reaction Mechanism

This compound is synthesized through the alkylation of ascorbigen at the N-1 position of its indole moiety. The reaction typically involves the treatment of ascorbigen with methylating agents under controlled conditions. A seminal study by demonstrated that substituting the indole nucleus with a methyl group enhances the compound’s stability while retaining its ability to hydrolyze into L-ascorbic acid under physiological conditions. The general reaction pathway proceeds as follows:

Key methylating agents include methyl iodide (CHI) and dimethyl sulfate ((CH)SO), with the choice of reagent influencing reaction efficiency and purity.

Optimization of Reaction Conditions

The synthesis is highly sensitive to pH, temperature, and solvent selection. reported that alkaline conditions (pH 8–9) and moderate temperatures (25–40°C) maximize yield while minimizing premature hydrolysis. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solubilize both ascorbigen and methylating agents.

Table 1: Comparative Analysis of Methylation Conditions

| Methylating Agent | Solvent | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|

| CHI | DMF | 30 | 8.5 | 72 |

| (CH)SO | DMSO | 35 | 9.0 | 68 |

| CHOTf | Acetonitrile | 25 | 7.5 | 58 |

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via column chromatography using silica gel (60–120 mesh) and a gradient elution system of ethyl acetate and hexane (3:7 to 6:4 v/v). High-performance liquid chromatography (HPLC) with a C18 column (Waters ACQUITY BEH, 2.1 × 100 mm, 1.7 µm) further refines the product, achieving >95% purity.

Spectroscopic Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):

-

H NMR (400 MHz, DO) : δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4), 7.21 (t, J = 7.5 Hz, 1H, indole H-5), 6.99 (s, 1H, indole H-2), 4.85 (d, J = 3.2 Hz, 1H, anomeric proton), 3.92 (s, 3H, N-CH).

-

ESI-MS : m/z 333.1 [M+H], consistent with the molecular formula CHNO.

Stability and Decomposition Kinetics

This compound exhibits pH- and temperature-dependent hydrolysis into L-ascorbic acid. quantified this relationship using UV-Vis spectroscopy, revealing a first-order kinetic model:

Where is the rate constant, is the activation energy (45.2 kJ/mol), and is the pre-exponential factor (1.2 × 10 s). Hydrolysis accelerates at physiological pH (7.4) and 37°C, with a half-life () of 12.3 hours.

Table 2: Hydrolysis Rates Under Varied Conditions

| pH | Temperature (°C) | (hours) |

|---|---|---|

| 5.0 | 25 | 48.7 |

| 7.4 | 37 | 12.3 |

| 9.0 | 25 | 22.1 |

Applications in Biological Systems

常见问题

Q. How can collaborative teams mitigate bias in multi-institutional studies on this compound?

- Methodological Answer:

- Blinding : Assign compound preparation and data analysis to separate teams.

- Consensus protocols : Develop shared electronic lab notebooks (e.g., LabArchives) for real-time data logging .

- External audits : Engage third-party statisticians to validate analysis pipelines .

Data and Innovation Focus

Q. What computational tools predict this compound’s interactions with biological targets?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., KEAP1: 5FNH) to simulate binding affinities.

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. How can researchers innovate in formulating this compound for enhanced bioavailability?

- Methodological Answer:

- Nanocarriers : Develop liposomal or PLGA nanoparticles; characterize encapsulation efficiency via dialysis .

- Prodrug design : Synthesize phosphate esters (e.g., 2-Phospho-L-ascorbic acid derivatives) to improve solubility .

- In vivo testing: Use murine models to compare AUC(0–24h) of formulations vs. free compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。